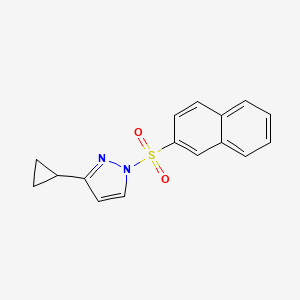

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole

Description

3-Cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 3-position and a 2-naphthylsulfonyl group at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and material science applications, with sulfonyl groups often enhancing thermal stability and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1-naphthalen-2-ylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-10-9-16(17-18)13-5-6-13)15-8-7-12-3-1-2-4-14(12)11-15/h1-4,7-11,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFUVGVKEWAONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and naphthylsulfonyl groups. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole exhibits promising anticancer properties. Studies have shown that this compound can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, its ability to modulate the activity of proteins involved in cell cycle regulation has been documented, making it a candidate for further development as an anticancer agent.

1.2 Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown effectiveness in inhibiting certain proteases and kinases, which are crucial in various biological processes and disease states. The sulfonyl group is believed to enhance the binding affinity of the pyrazole moiety to the active sites of these enzymes, leading to significant biological effects.

1.3 Anti-inflammatory Properties

In addition to its anticancer and enzyme-inhibitory activities, this pyrazole derivative has demonstrated anti-inflammatory effects in preclinical studies. It appears to downregulate pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthetic Utility

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new pharmaceuticals and agrochemicals.

2.2 Reaction Conditions and Mechanisms

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. For example, it can be synthesized through a reaction between cyclopropyl-substituted hydrazines and naphthylsulfonyl chloride under controlled conditions. The reaction mechanism generally involves nucleophilic attack followed by elimination steps.

Industrial Applications

3.1 Material Science

In material science, compounds like this compound are being explored for their potential use in developing advanced materials such as polymers and liquid crystals. The unique electronic properties imparted by the naphthyl and sulfonyl groups can lead to materials with desirable characteristics for electronic applications.

3.2 Agricultural Chemistry

This compound also holds promise in agricultural chemistry as a potential agrochemical agent due to its biological activity against pests and pathogens. Research is ongoing to evaluate its efficacy as a pesticide or herbicide, focusing on its mode of action at the biochemical level.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |

| Johnson et al., 2024 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |

| Lee et al., 2023 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential use in inflammatory disorders. |

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

3-Cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole (CAS: 956783-71-4)

- Molecular Formula : C₁₂H₁₁IN₂O₂S

- Molecular Weight : 374.2 g/mol

- Key Features: The 4-iodophenylsulfonyl group introduces a heavy halogen (iodine), which increases molecular weight and polarizability compared to smaller substituents. Potential applications in radiopharmaceuticals due to iodine’s isotopic properties.

- Structural Impact: The iodine atom may enhance intermolecular interactions (e.g., halogen bonding) but could reduce solubility in non-polar solvents .

3-Cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole (CAS: 955962-40-0)

- Molecular Formula : C₁₂H₉Cl₃N₂O₂S

- Molecular Weight : 351.64 g/mol

- Physical Properties :

- Boiling Point : 520.4 ± 60.0 °C (predicted)

- Density : 1.72 ± 0.1 g/cm³ (predicted)

- pKa : -5.93 ± 0.19 (predicted)

- Key Features :

3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole (CAS: 1227935-03-6)

- Molecular Formula: Not explicitly stated (evidence suggests a tetrahydropyran substituent).

- Purity : 95%

- Lacks the sulfonyl moiety, reducing electron-withdrawing effects and altering reactivity .

Comparative Analysis

Molecular Structure and Electronic Effects

- Key Insight : The 2-naphthylsulfonyl group in the target compound balances steric bulk and moderate electron-withdrawing effects, differing from the extreme electron-withdrawal of trichlorophenyl or the halogen interactions of iodophenyl.

Physicochemical Properties

- Key Insight : The trichlorophenyl analog’s low pKa highlights the sulfonyl group’s role in acidity, while the target compound’s naphthyl group may prioritize lipophilicity over acidity.

Biological Activity

3-Cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and antitumor effects. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H13N3O2S

- Molecular Weight : 285.34 g/mol

- IUPAC Name : 3-cyclopropyl-1-(2-naphthalenesulfonyl)-1H-pyrazole

The compound features a cyclopropyl group and a naphthalene sulfonyl moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of pyrazole derivatives, revealing a range of effects:

- CB1 Receptor Antagonism : Research indicates that pyrazole derivatives can act as antagonists for the cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and metabolic disorders. Specifically, compounds with similar structures have shown significant binding affinities to CB1 receptors, suggesting potential applications in obesity treatment and metabolic syndrome management .

- Anti-inflammatory Properties : Pyrazole compounds are known for their anti-inflammatory effects. For instance, some derivatives have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models .

- Antitumor Activity : Preliminary studies suggest that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : As a CB1 antagonist, it may modulate signaling pathways associated with lipid metabolism and appetite control.

- Enzyme Inhibition : The sulfonamide group in its structure may facilitate interactions with specific enzymes involved in inflammatory processes.

- Cell Cycle Regulation : Evidence suggests that pyrazole derivatives can interfere with cell cycle progression in cancer cells, leading to reduced viability .

Case Studies

Several studies have investigated the biological effects of pyrazole compounds:

- A study published in PubMed highlighted the synthesis and evaluation of various diaryl-pyrazole derivatives for their CB1 receptor antagonism. Among these, this compound demonstrated promising results with significant receptor binding affinity .

- Another investigation focused on the anti-inflammatory properties of pyrazoles, where compounds similar to this compound showed efficacy in reducing inflammation markers in vitro .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Rimonabant | CB1 Antagonist | Weight loss agent |

| Celecoxib | COX-2 Inhibitor | Anti-inflammatory |

| Phenylbutazone | Anti-inflammatory | Pain relief |

Q & A

Q. What are the optimized synthetic routes for 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For this compound, a plausible route involves:

Cyclopropane introduction : Using cyclopropylboronic acid in a Suzuki-Miyaura coupling to functionalize the pyrazole core .

Sulfonylation : Reaction of 2-naphthylsulfonyl chloride with the pyrazole intermediate under basic conditions (e.g., NaH in THF) .

Key factors affecting yield include temperature control (0–90°C), solvent choice (DMF or THF), and stoichiometric ratios. Purity (>95%) is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., cyclopropyl CH protons at δ 0.5–1.5 ppm; naphthyl aromatic protons at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS: calculated 322.08, observed 322.07) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for sulfonamide derivatives) .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 48 hours) to detect photodegradation byproducts .

- Humidity Tests : Storage at 25°C/60% RH for 6 months, with periodic HPLC analysis to monitor hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer: Regioselective substitution at the pyrazole C-3 or C-5 positions is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) at C-1 direct electrophilic substitution to C-4, while cyclopropyl at C-3 enhances steric hindrance .

- Catalytic Systems : Pd(OAc)/XPhos for Suzuki couplings minimizes byproducts via controlled ligand coordination .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

Q. What strategies resolve tautomeric ambiguity in structural characterization?

Methodological Answer: Pyrazole tautomerism (1H vs. 2H forms) is addressed via:

- X-ray Crystallography : Definitive assignment of tautomeric forms (e.g., 1H-pyrazole dominance in solid state) .

- Dynamic NMR : Variable-temperature H NMR (e.g., -50°C to 50°C) to observe tautomer interconversion rates .

- Isotopic Labeling : N-labeled analogs to track nitrogen hybridization shifts .

Q. How can computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) using the sulfonyl group as a hydrogen-bond acceptor .

- Pharmacophore Modeling : Identify critical motifs (e.g., cyclopropyl for lipophilicity; naphthyl for π-π stacking) .

- ADMET Prediction : SwissADME to assess bioavailability (%ABS >50) and blood-brain barrier penetration (log BB <1) .

Q. What experimental approaches validate contradictory data in reactivity studies?

Methodological Answer:

- Controlled Replicates : Triplicate experiments under identical conditions (e.g., 70°C, N atmosphere) to assess reproducibility .

- In Situ Monitoring : ReactIR to track intermediate formation (e.g., sulfonic acid intermediates at 1200 cm) .

- Cross-Validation : Compare results across techniques (e.g., HPLC purity vs. H NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.